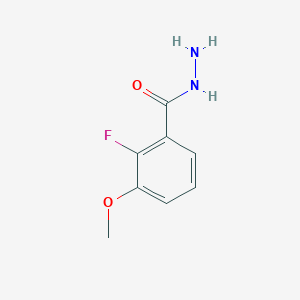

2-Fluoro-3-methoxybenzohydrazide

描述

2-Fluoro-3-methoxybenzohydrazide is a chemical entity whose significance is best understood by dissecting its structural components: the benzohydrazide (B10538) scaffold, the fluorine atom, and the methoxy (B1213986) group. Each of these components plays a well-documented role in influencing the biological and chemical properties of a molecule. The strategic combination of these features in a single compound provides a compelling case for its exploration in drug discovery and materials science.

The benzohydrazide structure is a cornerstone in the development of new therapeutic agents. thepharmajournal.com This class of compounds, characterized by a benzene (B151609) ring attached to a hydrazide moiety (-CONHNH2), is recognized as a "potential pharmacophore," meaning it is a key structural feature responsible for a drug's biological activity. thepharmajournal.combiointerfaceresearch.com

Benzohydrazide derivatives have demonstrated a remarkable breadth of biological activities. Research has extensively documented their potential as:

Antimicrobial agents: They have shown efficacy against various bacterial and fungal strains, addressing the critical need for new drugs to combat microbial resistance. derpharmachemica.comresearchgate.net

Anticancer agents: Certain benzohydrazide derivatives have exhibited potent anticancer properties, with some being effective at nanomolar concentrations. thepharmajournal.com

Anti-inflammatory agents: The scaffold is a feature in compounds with anti-inflammatory potential. derpharmachemica.com

Antitubercular agents: They are particularly noted for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. thepharmajournal.comderpharmachemica.com

Beyond their biological roles, benzohydrazides are valuable intermediates in organic synthesis. They can be readily converted into other compound classes, such as hydrazones, through reactions with aldehydes or ketones, further expanding their utility in creating diverse molecular libraries for screening. biointerfaceresearch.comderpharmachemica.com

Table 1: Reported Biological Activities of Benzohydrazide Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antibacterial | Inhibitory activity against Gram-positive and Gram-negative bacteria. | thepharmajournal.comderpharmachemica.com |

| Antifungal | Efficacy against various fungal strains. | thepharmajournal.comderpharmachemica.comresearchgate.net |

| Anticancer | Potent activity against cancer cell lines, such as human colorectal cancer. | thepharmajournal.combiointerfaceresearch.com |

| Anti-inflammatory | Potential to reduce inflammation. | derpharmachemica.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. | thepharmajournal.comderpharmachemica.com |

| Antimalarial | Documented activity against malaria parasites. | thepharmajournal.com |

| Anticonvulsant | Potential use in controlling seizures. | thepharmajournal.com |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. nih.gov The small size and high electronegativity of the fluorine atom allow it to exert profound effects without significantly increasing the molecule's steric bulk. benthamdirect.combenthamscience.com Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom. wikipedia.orgnih.gov

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic attack can block or slow down the drug's breakdown by enzymes like cytochrome P450, prolonging its half-life in the body. wikipedia.orgmdpi.com

Increased Bioavailability: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats), which often improves its ability to permeate cell membranes and be absorbed into the bloodstream. wikipedia.orgresearchgate.net

Improved Binding Affinity: The electronegative nature of fluorine can lead to favorable electrostatic and hydrogen-bond interactions with target proteins, thereby increasing the drug's potency. benthamdirect.combenthamscience.com

The strategic placement of fluorine can fundamentally alter a compound's therapeutic profile, often leading to more potent and effective medicines. nih.gov

Table 2: Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorination | Mechanism | References |

|---|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. | nih.govwikipedia.org |

| Binding Affinity | Increased | Alters electronic properties, enabling stronger interactions with protein targets. | nih.govresearchgate.net |

| Lipophilicity/Permeability | Increased | Enhances passage through biological membranes. | benthamdirect.comwikipedia.orgresearchgate.net |

| Bioavailability | Improved | A consequence of enhanced stability and permeability. | researchgate.net |

The methoxy group (-OCH3) is another crucial substituent in drug design, frequently found in natural products and synthetic drugs. nih.gov While it can be viewed as a combination of a hydroxyl and a methyl group, its effects are often unique and more than the sum of its parts. nih.gov

The methoxy group's influence stems from several factors:

Hydrogen Bond Acceptor: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor (HBA), which is vital for binding to biological targets. It contributes minimally to the polar surface area (PSA), a favorable property in drug design. tandfonline.com

Modulation of Lipophilicity: When attached to an aromatic ring, the methoxy group has a near-zero effect on lipophilicity, making it a useful tool for optimizing potency without the negative consequences of high lipophilicity. tandfonline.com

Metabolic Considerations: A primary disadvantage of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes. This process converts the methoxy group into a hydroxyl group, which can then be further metabolized and excreted. tandfonline.com

Medicinal chemists often leverage the methoxy group to explore protein binding pockets and fine-tune a molecule's physicochemical properties. tandfonline.comyoutube.com

This compound (CAS Number: 1517213-24-9) integrates the distinct features of its three core components. molport.com The benzohydrazide scaffold provides a proven platform for biological activity. The fluorine atom at the 2-position and the methoxy group at the 3-position on the benzene ring are strategically placed to modulate the compound's electronic properties, stability, and potential interactions with biological targets.

The synthesis of such a compound typically involves precursors like 2-Fluoro-3-methoxybenzaldehyde. ossila.com This aldehyde, with its reactive functional groups, serves as a versatile building block for creating more complex molecules, including various heterocyclic systems used in drug discovery. ossila.com The presence of both fluorine and methoxy groups is a known strategy in the synthesis of chalcones and other bioactive compounds. acgpubs.org

The specific arrangement of the fluoro and methoxy groups in this compound suggests a deliberate design to balance lipophilicity, metabolic stability, and binding capabilities. This positions the compound as a valuable candidate for screening in various therapeutic areas, particularly those where benzohydrazides have already shown promise, such as in the development of new antimicrobial and anticancer agents. Further research into its specific biological activities and synthetic applications is warranted to fully elucidate its potential.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEBLLCQBWYDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Methoxybenzohydrazide and Its Analogues

Conventional Synthetic Routes to Benzohydrazides and Hydrazone Derivatives

Traditional methods for preparing benzohydrazides and their hydrazone derivatives are well-established and widely utilized in organic synthesis. These routes are valued for their reliability and the accessibility of starting materials.

A primary and straightforward method for the synthesis of benzohydrazides is the reaction of a corresponding ester, such as a methyl benzoate, with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com This nucleophilic acyl substitution reaction is typically performed by refluxing the mixture, often with the addition of a solvent like ethanol (B145695). thepharmajournal.com The reaction concludes with the formation of the benzohydrazide (B10538), which often precipitates from the solution upon cooling and can be purified by filtration and recrystallization. thepharmajournal.com

Similarly, hydrazones are readily formed through the condensation reaction of an aldehyde or ketone with hydrazine. quora.comsinoshiny.comquora.com In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. sinoshiny.com This is followed by a proton transfer and the elimination of a water molecule to yield the corresponding hydrazone. quora.comsinoshiny.com The reaction is generally carried out in a solvent like ethanol or methanol (B129727) under mild temperature conditions. sinoshiny.com The general mechanism for hydrazone formation is a foundational concept in the synthesis of many hydrazide derivatives. quora.comderpharmachemica.com

The direct precursor for synthesizing 2-Fluoro-3-methoxybenzohydrazide is 2-Fluoro-3-methoxybenzaldehyde. ossila.comscbt.comsigmaaldrich.com This aromatic aldehyde serves as a critical building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). ossila.com Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, makes it a valuable starting material in medicinal chemistry. ossila.com

The synthesis of the target hydrazide would proceed via the reaction of an activated form of the corresponding carboxylic acid (2-fluoro-3-methoxybenzoic acid), such as an ester or acid chloride, with hydrazine hydrate. More commonly, related hydrazone derivatives are synthesized directly from 2-Fluoro-3-methoxybenzaldehyde. This is accomplished through a condensation reaction with a substituted hydrazine, following the principles outlined in the previous section. This aldehyde is also employed in other significant organic reactions, such as the Wittig reaction to form benzosuberone derivatives and Friedel-Crafts acylation, highlighting its versatility in constructing complex molecular architectures. ossila.com

Targeted Synthesis of this compound Derivatives

The targeted synthesis of derivatives of this compound involves multi-step reaction sequences. A common strategy is to first synthesize the core benzohydrazide structure and then react it with various aldehydes or ketones to form a library of N'-substituted benzylidene benzohydrazides. nih.govnih.gov

For instance, a general synthetic scheme involves reacting a substituted benzohydrazide with a substituted aldehyde in a solvent like ethanol, often with an acid catalyst such as acetic acid, under reflux conditions. nih.govnih.gov This approach allows for the systematic modification of the molecule's periphery to explore structure-activity relationships. While direct examples for this compound are not extensively detailed in the literature, the synthesis of analogous structures provides a clear blueprint. For example, series of benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized by reacting methyl 4-hydrazinylbenzoate with various chalcones, followed by reaction with hydrazine hydrate. nih.govmdpi.com

Table 1: General Synthetic Scheme for Benzohydrazide Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Substituted Benzoic Acid/Ester | Hydrazine Hydrate, Reflux | Substituted Benzohydrazide |

Advanced Synthetic Approaches for Fluorinated and Methoxy-Substituted Benzohydrazides

The introduction of fluorine and methoxy groups requires sophisticated synthetic strategies to ensure efficiency, selectivity, and sustainability. Modern approaches are increasingly focusing on biocatalysis and highly controlled regioselective reactions.

Biocatalytic methods are emerging as powerful and sustainable alternatives for the synthesis of fluorinated organic compounds. numberanalytics.comnih.gov These enzymatic processes offer high regioselectivity and stereoselectivity under mild reaction conditions. numberanalytics.com A key breakthrough in this area was the discovery of fluorinase enzymes, which catalyze the formation of carbon-fluorine (C-F) bonds. numberanalytics.comnih.gov

The integration of biocatalytic fluorination with other catalytic processes can create efficient pathways to complex molecules. numberanalytics.com Furthermore, multi-enzyme strategies are being developed for biocatalytic fluoroalkylation. sioc.ac.cn For example, engineered human methionine adenosyltransferase can be used to prepare fluorinated S-adenosyl-L-methionine (SAM) cofactors, which, when coupled with SAM-dependent methyltransferases, can effectively fluoroalkylate organic molecules, including complex drugs. sioc.ac.cn While not yet specifically applied to this compound, these biocatalytic tools represent a frontier in the synthesis of selectively fluorinated compounds. utdallas.edunih.gov

Table 2: Key Enzymes in Biocatalytic Fluorination

| Enzyme Class | Function | Advantages |

|---|---|---|

| Fluorinases | Catalyze C-F bond formation | High regioselectivity and stereoselectivity, mild conditions. numberanalytics.com |

| Cytochrome P450 enzymes | Can facilitate fluorination reactions | Versatile catalysts. nih.gov |

Achieving regioselectivity—the control of where substituents are placed on a molecule—is crucial when dealing with polysubstituted aromatic rings. For fluorinated and methoxy-substituted compounds, this prevents the formation of undesired isomers.

One strategy involves the careful choice of starting materials and reagents. For example, a method for preparing 2-fluoro-3-chlorobenzoic acid with high purity involves a selective fluorine substitution reaction on 2,3-dichloro benzoyl chloride using a fluorination reagent in the presence of a phase-transfer catalyst. google.com This demonstrates a "one-pot" method to introduce fluorine with high regioselectivity, which can then be converted to the corresponding hydrazide. google.com

In other contexts, such as the synthesis of chalcones, the reaction solvent has been shown to control the outcome. acgpubs.org When synthesizing chalcones from di- or tri-fluorine-substituted benzaldehydes in methanol, a nucleophilic aromatic substitution (SNAr) can occur, where a fluorine atom is replaced by a methoxy group. acgpubs.org However, using a solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction and yield only the desired fluorinated product. acgpubs.org These principles of controlling regioselectivity are directly applicable to the synthesis of complex benzohydrazides like this compound and its analogues.

Derivatization and Structural Modification of 2 Fluoro 3 Methoxybenzohydrazide

Synthesis of Hydrazone Derivatives of 2-Fluoro-3-methoxybenzohydrazide

Hydrazones are a prominent class of compounds derived from this compound. These are synthesized through the condensation of the hydrazide with various carbonyl compounds. The resulting hydrazone derivatives possess the characteristic azomethine group (-N=CH-).

The synthesis of hydrazone derivatives from this compound is typically achieved via a condensation reaction with a wide range of aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. mdpi.comnih.gov This method is highly versatile, allowing for the incorporation of various substituted aromatic and heterocyclic aldehydes to produce a library of novel hydrazide-hydrazone derivatives. mdpi.commdpi.com For example, the reaction of 2-aminobenzohydrazide with aldehydes has been shown to yield the corresponding hydrazones under mild conditions. researchgate.net Similarly, ketones can react with hydrazides, sometimes leading to cyclized products like quinazolines, depending on the reaction conditions and the structure of the ketone. researchgate.net

Table 1: Synthesis of Hydrazone Derivatives

| Reactant A | Reactant B (Aldehyde/Ketone) | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehydes | Aryl Hydrazone | Ethanol, catalytic acetic acid, reflux |

| This compound | Substituted Heterocyclic Aldehydes | Heteroaryl Hydrazone | Ethanol, catalytic acetic acid, reflux mdpi.com |

| This compound | Aliphatic Ketones | Alkyl Hydrazone | Ethanol, reflux |

| This compound | Cyclic Ketones | Cycloalkyl Hydrazone / Spiro compounds researchgate.net | Ethanol, reflux, acid/base catalyst |

The hydrazones formed from the condensation of hydrazides and carbonyl compounds are a subset of the broader class of compounds known as Schiff bases, which contain a carbon-nitrogen double bond (azomethine group). nih.govepstem.net The synthesis of Schiff bases from hydrazides like this compound and their subsequent use as ligands for metal complexes is a significant area of research. tandfonline.comgoogle.com The formation of these structures is confirmed through various spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR. nih.govnih.gov For instance, the reaction of 3-methoxybenzohydrazide with salicylaldehyde (B1680747) and its derivatives yields Schiff base ligands that coordinate to metal ions. tandfonline.com The azomethine nitrogen and adjacent oxygen atoms (either from the enolic form of the hydrazide or a phenolic group on the aldehyde) are key sites for coordination.

Development of Heterocyclic Analogues Based on the this compound Core

The this compound moiety serves as a valuable precursor for the construction of various heterocyclic systems. The hydrazide group can undergo cyclization reactions with different reagents to form five- or six-membered rings.

Benzohydrazides are common starting materials for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms. researchgate.net A general method for this transformation involves the cyclodehydration of N-acylhydrazides, which can be formed from the reaction of the benzohydrazide (B10538) with an acyl chloride. researchgate.net Another widely used method is the reaction of the benzohydrazide with carbon disulfide in the presence of a base, which leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. researchgate.netresearchgate.net Other reagents like phosphorus oxychloride or (±)-camphorsulfonic acid can also promote the cyclization of hydrazides to form the oxadiazole ring. researchgate.net These synthetic strategies are applicable to this compound for the generation of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing the 2-fluoro-3-methoxyphenyl substituent. nih.gov

The versatile reactivity of the this compound core allows for its integration into various other nitrogen-containing heterocyclic systems.

Quinazolines: Quinazoline (B50416) and quinazolinone scaffolds can be synthesized from precursors related to benzohydrazides. For example, 2-aminobenzohydrazide can react with ketones to form spiro-quinazolines. researchgate.net A different approach involves the transition-metal-free, base-promoted reaction of ortho-fluorobenzamides with amides to yield quinazolin-4-ones. nih.gov This suggests that this compound could be modified to an appropriate intermediate for quinazoline synthesis.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.comorganic-chemistry.org In this context, this compound can act as the hydrazine component. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. youtube.comnih.gov This method allows for the synthesis of 1,3,5-substituted pyrazoles where one of the substituents is the 2-fluoro-3-methoxybenzoyl group.

Table 2: Synthesis of Heterocyclic Analogues

| Starting Material | Reagent | Resulting Heterocycle | General Method |

|---|---|---|---|

| This compound | Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thiol | Cyclocondensation researchgate.net |

| This compound | Acyl Chlorides then Cyclizing Agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-Oxadiazole | Acylation followed by cyclodehydration researchgate.net |

| This compound | 1,3-Dicarbonyl Compounds | N-Acyl Pyrazole | Condensation and cyclization youtube.comnih.gov |

| Related o-fluorobenzamides | Amides / Base | Quinazolin-4-one | SNAr reaction followed by cyclization nih.gov |

Formation of Metal Complexes with this compound Ligands

The hydrazone derivatives (Schiff bases) obtained from this compound are excellent ligands for forming coordination complexes with various metal ions. researchgate.net The coordination typically occurs through the azomethine nitrogen and the enolic oxygen atom of the hydrazide moiety. tandfonline.commdpi.com If the aldehyde or ketone used in the synthesis contains additional donor atoms, such as a phenolic hydroxyl group, these can also participate in chelation, leading to highly stable metal complexes. tandfonline.com

Studies on the closely related 3-methoxybenzohydrazide have shown that its Schiff base derivatives form stable, penta-coordinated complexes with diorganotin(IV) moieties (R₂SnL). tandfonline.com In these complexes, the ligand acts in a tridentate fashion, coordinating to the tin atom via the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. tandfonline.com Similar coordination behavior is expected for ligands derived from this compound. The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligands. mdpi.comresearchgate.net The formation and structure of these complexes are investigated using techniques like FT-IR, NMR spectroscopy, and elemental analysis. tandfonline.commdpi.com

Coordination Chemistry and Ligand Design for Transition Metal Complexes

The this compound molecule is an excellent candidate for ligand design in transition metal coordination chemistry. Its ability to form stable complexes is rooted in the presence of hard donor atoms, oxygen and nitrogen, within the hydrazide functional group (-CONHNH₂).

Hydrazides and their derivatives, such as hydrazones, typically act as chelating ligands, binding to metal ions in a bidentate or tridentate fashion. The coordination behavior of this compound is primarily governed by its ability to exist in keto-enol tautomeric forms (Figure 1). In the solid state and in neutral solutions, it predominantly exists in the keto form. Upon coordination to a metal ion, it can bind as a neutral molecule through the carbonyl oxygen and the terminal nitrogen of the -NH₂ group. researchgate.net

Alternatively, in the presence of a base or under suitable pH conditions, the hydrazide can undergo deprotonation to its enol form. This enolate isomer is a monoanionic ligand that coordinates to the metal center through the enolic oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. researchgate.nettandfonline.com This mode of coordination is common in complexes with higher oxidation state metals or when synthesized in basic media.

The 2-fluoro and 3-methoxy substituents on the benzoyl ring significantly influence the electronic properties of the ligand. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the acidity of the N-H protons and the stability of the resulting metal complexes. nih.govnih.gov The methoxy (B1213986) group, conversely, is an electron-donating group. The interplay of these substituents modulates the electron density on the donor atoms, thereby fine-tuning the ligand's field strength and the redox properties of the metal complexes.

Furthermore, this compound serves as a platform for creating more complex ligands, most commonly through Schiff base condensation. Reaction of the terminal -NH₂ group with various aldehydes and ketones yields aroylhydrazones. These Schiff base ligands offer extended conjugation and additional donor sites, allowing for the formation of bi- and tridentate ligands that can stabilize a variety of coordination geometries in transition metal complexes. tandfonline.comnih.gov

Figure 1: Keto-Enol Tautomerism of this compound

This figure illustrates the equilibrium between the keto and enol forms of a generic benzohydrazide, a fundamental concept in its coordination chemistry.

Synthesis of Palladium(II), Copper(II), Nickel(II), Cobalt(II/III), Zinc(II), and Ruthenium(II) Complexes

The synthesis of transition metal complexes with this compound or its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the solvent, pH, and reaction temperature are critical parameters that dictate the final structure and oxidation state of the metal in the complex.

Palladium(II) Complexes: The synthesis of Palladium(II) complexes typically involves the reaction of a Pd(II) precursor, such as palladium(II) chloride (PdCl₂) or [Pd(cod)Cl₂], with the ligand in a solvent like methanol (B129727), ethanol, or dichloromethane. nih.govrsc.org Depending on the molar ratio and the specific ligand used (the parent hydrazide or a Schiff base derivative), square planar complexes are commonly formed. nih.govuobaghdad.edu.iq

Copper(II) Complexes: Copper(II) complexes are readily synthesized by reacting a copper(II) salt, like copper(II) chloride, acetate (B1210297), or nitrate, with the ligand in an alcoholic solvent. nih.gov The resulting complexes often exhibit square planar or distorted octahedral geometries. nih.govmdpi.comsemanticscholar.org The flexible coordination sphere of Cu(II) allows for the formation of both monomeric and polymeric structures.

Nickel(II) Complexes: Nickel(II) complexes can be prepared by refluxing a solution of a nickel(II) salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O) with the hydrazide ligand in a solvent such as methanol or ethanol. nih.gov The resulting complexes are typically octahedral, with the ligand coordinating as a bidentate or tridentate chelator. nih.govnih.gov Square-planar geometries are also known, particularly with certain macrocyclic ligands derived from similar precursors. nih.gov

Cobalt(II/III) Complexes: The synthesis of cobalt complexes can yield either Co(II) or Co(III) species, depending on the reaction conditions and the ligand's ability to stabilize different oxidation states. mdpi.com Reaction of a Co(II) salt with the ligand under an inert atmosphere often yields high-spin Co(II) complexes with tetrahedral or octahedral geometries. chemrxiv.org In the presence of air or an oxidizing agent, or with ligands that impose a strong field, in-situ oxidation to the more stable, low-spin octahedral Co(III) can occur. nih.govresearchgate.netrsc.org

Zinc(II) Complexes: Due to its d¹⁰ electronic configuration, Zinc(II) forms stable, diamagnetic complexes. These are typically synthesized by reacting zinc(II) acetate or chloride with the ligand in methanol or ethanol. nih.govnih.gov The most common coordination geometry for four-coordinate zinc(II) complexes with such ligands is tetrahedral. nih.gov

Ruthenium(II) Complexes: The synthesis of Ruthenium(II) complexes often starts from a Ru(II) precursor like [Ru(bpy)₂Cl₂] or a Ru(III) precursor such as RuCl₃·3H₂O, which is reduced to Ru(II) during the complexation reaction. nih.govrsc.orgrsc.org These reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under reflux. The resulting Ru(II) complexes are almost always octahedral and diamagnetic. nih.gov

Table 1: Summary of Synthetic Approaches for Transition Metal Complexes with Analogous Hydrazide/Hydrazone Ligands

| Metal Ion | Common Precursor(s) | Typical Solvent(s) | Common Geometries | Reference(s) |

| Palladium(II) | PdCl₂, [Pd(cod)Cl₂] | Methanol, DCM | Square Planar | nih.govrsc.orguobaghdad.edu.iq |

| Copper(II) | CuCl₂, Cu(OAc)₂, Cu(NO₃)₂ | Ethanol, Methanol | Square Planar, Octahedral | nih.govmdpi.com |

| Nickel(II) | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O | Ethanol, Methanol | Octahedral, Square Planar | nih.govnih.gov |

| Cobalt(II/III) | CoCl₂·6H₂O, Co(OAc)₂ | Ethanol, Methanol | Tetrahedral (Co²⁺), Octahedral (Co³⁺) | nih.govresearchgate.netrsc.org |

| Zinc(II) | Zn(OAc)₂, ZnCl₂ | Methanol, Ethanol | Tetrahedral | nih.govnih.gov |

| Ruthenium(II) | RuCl₃·3H₂O, [Ru(bpy)₂Cl₂] | Ethanol, DMF | Octahedral | nih.govrsc.org |

This table provides a generalized overview based on synthetic methods for structurally related ligands, as direct synthetic literature for this compound complexes is limited.

Spectroscopic and Advanced Structural Elucidation of 2 Fluoro 3 Methoxybenzohydrazide and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Characterization

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. For 2-Fluoro-3-methoxybenzohydrazide and its derivatives, the FTIR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features.

The spectra of benzohydrazide (B10538) derivatives typically show N-H stretching vibrations in the range of 3347-3227 cm⁻¹. derpharmachemica.comderpharmachemica.com Aromatic C-H stretching frequencies are observed between 2829-3079 cm⁻¹. derpharmachemica.com The carbonyl group (C=O) gives rise to a strong absorption band, a crucial marker for hydrazides, which is typically found in the 1595-1654 cm⁻¹ region. derpharmachemica.com The presence of the C=N stretching frequency, often seen in hydrazone derivatives of benzohydrazides, appears around 1511-1598 cm⁻¹, confirming the formation of such structures. derpharmachemica.com

The methoxy (B1213986) group (-OCH₃) exhibits characteristic vibrations. Asymmetric and symmetric C-H stretching modes are found in the 3029-2834 cm⁻¹ range, while in-plane bending appears around 1461 cm⁻¹. scielo.org.za Furthermore, the C-O-C stretching of the methoxy group and the C-F stretching from the fluorinated benzene (B151609) ring are expected to be present, contributing to the fingerprint region of the spectrum.

Table 1: Characteristic FTIR Absorption Bands for Benzohydrazide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3432-3227 | derpharmachemica.com |

| Carbonyl (C=O) | Stretching | 1637-1600 | derpharmachemica.com |

| Azomethine (C=N) | Stretching | 1511-1497 | derpharmachemica.com |

| Methoxy (C-H) | Asymmetric/Symmetric Stretching | 2939-2862 | aip.org |

| Aromatic (C-H) | Stretching | 3079-2829 | derpharmachemica.com |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H NMR spectrum of substituted benzohydrazides, the proton of the NH group adjacent to the carbonyl often appears as a singlet far downfield. derpharmachemica.com Aromatic protons typically resonate as a multiplet in the range of δ 7.0-7.9 ppm. derpharmachemica.com For this compound, the protons on the substituted benzene ring would show complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group (-OCH₃) protons are readily identified as a sharp singlet, usually appearing upfield around δ 3.6-4.0 ppm. derpharmachemica.comderpharmachemica.comresearchgate.net

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) signal is characteristically found in the downfield region, around δ 161-163 ppm. derpharmachemica.comderpharmachemica.com Carbons of the aromatic ring appear in the δ 101-153 ppm range. derpharmachemica.com The presence of the fluorine substituent significantly influences the chemical shifts of the carbons in the fluoro-methoxyphenyl ring due to C-F coupling. The methoxy carbon signal typically appears at approximately δ 55-60 ppm. derpharmachemica.com

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Benzohydrazide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Amide (NH) | 11.8-11.9 | derpharmachemica.com |

| ¹H | Azomethine (CH=N) | 8.3-8.8 | derpharmachemica.comderpharmachemica.com |

| ¹H | Aromatic (Ar-H) | 6.5-7.9 | derpharmachemica.comderpharmachemica.com |

| ¹H | Methoxy (OCH₃) | 3.6-3.8 | derpharmachemica.comderpharmachemica.com |

| ¹³C | Carbonyl (C=O) | 161-163 | derpharmachemica.comderpharmachemica.com |

| ¹³C | Azomethine (CH=N) | 142-148 | derpharmachemica.comderpharmachemica.com |

| ¹³C | Aromatic (Ar-C) | 101-153 | derpharmachemica.com |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of benzohydrazide derivatives often follows predictable pathways. A common fragmentation involves the cleavage of the N-N bond. In electron impact (EI) mass spectrometry, one of the most stable and abundant fragments observed for benzohydrazide derivatives is the benzoyl cation. aip.org For this compound, this would correspond to the [F(CH₃O)C₆H₃CO]⁺ fragment. Further fragmentation can occur, leading to the loss of carbon monoxide (CO) from the benzoyl cation. docbrown.info Other observed fragments can arise from the cleavage of the amide bond and various rearrangements. aip.orglibretexts.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formula | m/z (calculated) |

|---|---|---|

| Molecular Ion | [C₈H₉FN₂O₂]⁺ | 184.06 |

| Benzoyl Cation | [C₈H₆FO₂]⁺ | 153.03 |

| Loss of Hydrazine (B178648) | [C₈H₇FO₂]⁺ | 154.04 |

| Loss of CO from Benzoyl | [C₇H₆FO]⁺ | 125.04 |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination

The analysis of such structures shows that the molecule often adopts a twisted conformation. nih.gov The bond lengths and angles are generally within normal ranges as established for similar organic compounds. nih.gov This technique is invaluable for unambiguously confirming the molecular structure and understanding its conformational preferences in the crystalline state. researchgate.net

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzohydrazide derivatives is heavily influenced by intermolecular interactions. The most prominent of these is hydrogen bonding. In the crystal lattice, molecules are often linked by N-H···O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen acts as an acceptor, forming chains or more complex networks. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs of electrons (oxygen and nitrogen). scielo.org.zarsc.org

The benzoyl chromophore and the substituted benzene ring are the primary contributors to the UV-Vis absorption. The electronic transitions of these systems are influenced by the substituents on the aromatic ring. Typically, benzohydrazide derivatives exhibit absorption maxima that can be analyzed to understand the electronic properties of the molecule. researchgate.netresearchgate.net For instance, ruthenium-glycine compounds, for comparison, show absorption around 290 nm. researchgate.net The specific wavelengths and intensities of absorption are sensitive to the solvent environment.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-N'-(2-methoxybenzylidene)benzohydrazide |

| 2-Fluoro-4-methoxybenzaldehyde |

| 3-Fluoro-4-methoxybenzaldehyde |

| 2-Fluoro-3-methoxybenzaldehyde |

Biological Activities and Pharmacological Potential of 2 Fluoro 3 Methoxybenzohydrazide Derivatives

Antimicrobial Activity Studies

While no direct antimicrobial studies on 2-Fluoro-3-methoxybenzohydrazide derivatives were found, the broader class of benzohydrazides and their derivatives, particularly those containing fluoro and methoxy (B1213986) groups, has been the subject of significant research for their potential as antimicrobial agents.

Research into fluorobenzoylthiosemicarbazides, a related class of compounds, has demonstrated their potential as antibacterial agents. The antibacterial activity of these compounds is highly dependent on the substitution pattern at the N4 aryl position. Notably, trifluoromethyl derivatives have shown promising activity against a panel of reference strains and clinical isolates of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus mdpi.com.

Hydrazone derivatives, another related structural class, have also been extensively studied. For instance, certain hydrazide-hydrazone derivatives have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. One study highlighted a pyrimidine derivative with significant activity against E. coli and S. aureus nih.gov. Similarly, novel hydrazide-hydrazone derivatives have demonstrated notable antibacterial effects, with some compounds showing greater potency than the reference drug ampicillin against strains like E. coli, S. aureus, and K. pneumoniae nih.gov.

Furthermore, some fluorinated hydrazones have exhibited considerable potency against P. aeruginosa nih.gov. The azomethine group present in hydrazones appears to be crucial for their antibacterial action, and the presence of fluorine atoms may enhance their metabolic stability and ability to permeate bacterial cell membranes nih.gov.

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs ranging from 7.82 to 31.25 μg/mL | mdpi.com |

| Pyrimidine derivative of hydrazide-hydrazone | E. coli | MIC = 12.5 μg/mL | nih.gov |

| Pyrimidine derivative of hydrazide-hydrazone | S. aureus | MIC = 6.25 μg/mL | nih.gov |

| Fluorinated hydrazone | P. aeruginosa | Remarkable potency | nih.gov |

Although no specific data exists for this compound derivatives, related hydrazone compounds have shown promise as antifungal agents. For example, some cholesterol-hydrazone derivatives have been synthesized and evaluated for their antifungal activity mdpi.com. Additionally, citral-thiazolyl hydrazine (B178648) derivatives have demonstrated notable antifungal activity against phytopathogenic fungi by causing malformation of mycelium and increasing cell membrane permeability nih.gov.

In a screening of various hydrazine-based compounds, several derivatives with a pyrrolidinone ring and a hydrazine moiety exhibited antifungal activity against Candida albicans, including drug-resistant clinical isolates nih.gov. Furthermore, some 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have shown good antifungal activities against various plant pathogenic fungi frontiersin.org.

The benzohydrazide (B10538) scaffold is a key component of isoniazid, a first-line antituberculosis drug. Consequently, numerous benzohydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity thepharmajournal.com.

A class of 6-Fluorophenylbenzohydrazides has been shown to inhibit the growth of Mycobacterium tuberculosis by altering tryptophan biosynthesis nih.gov. Several of these compounds displayed good activity against M. tuberculosis with low cytotoxicity nih.gov. The replacement of a carboxylic moiety with a hydrazide significantly improved both the activity and cytotoxicity profile of the parent compound nih.gov.

Other studies on substituted benzohydrazides have also reported potent antitubercular activity. For instance, certain p-hydroxybenzohydrazide derivatives were found to be potent inhibitors of the H37Rv strain of M. tuberculosis thepharmajournal.com. Similarly, some novel 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides have been identified as potent antimycobacterial agents thepharmajournal.com. The mechanism of action for some of these derivatives is thought to involve the inhibition of InhA, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall .

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 6-Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | MIC values ranging from 0.625 to 6.25 μM | nih.gov |

| p-Hydroxybenzohydrazide derivatives | M. tuberculosis H37Rv | Potent inhibitors | thepharmajournal.com |

| 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides | M. tuberculosis H37Rv | Potent antimycobacterial agents | thepharmajournal.com |

Anticancer and Antiproliferative Activity Investigations

While direct studies on this compound derivatives are unavailable, the broader family of benzohydrazides and related fluorinated and methoxy-substituted compounds have been investigated for their potential as anticancer agents.

Benzohydrazide derivatives have been evaluated for their cytotoxicity against a range of human cancer cell lines. In one study, novel benzohydrazide derivatives containing dihydropyrazoles exhibited significant antiproliferative activities against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines nih.govnih.gov. One compound, in particular, showed potent activity with IC50 values in the sub-micromolar range nih.govnih.gov.

Fluorinated compounds have also demonstrated significant cytotoxic effects. A study on fluorinated aminophenylhydrazines revealed strong cytotoxic effects on A549 lung cancer cells, with one compound containing five fluorine atoms showing an IC50 of 0.64 μM tums.ac.irkne-publishing.com. The cytotoxic effects were attributed to the induction of apoptosis tums.ac.irsemanticscholar.org.

Furthermore, dimethoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone have shown potent and selective activity against leukemic cell lines at low micro- and nanomolar concentrations, with no toxicity observed in normal human embryonic kidney cells ddg-pharmfac.net.

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzohydrazide with dihydropyrazole | HeLa | 0.15 μM | nih.govnih.gov |

| Benzohydrazide with dihydropyrazole | HepG2 | 0.21 μM | nih.govnih.gov |

| Benzohydrazide with dihydropyrazole | MCF-7 | 0.29 μM | nih.govnih.gov |

| Benzohydrazide with dihydropyrazole | A549 | 0.46 μM | nih.govnih.gov |

| Fluorinated aminophenylhydrazine | A549 | 0.64 μM | tums.ac.irkne-publishing.com |

| Dimethoxy salicylaldehyde benzoylhydrazone | Potent activity against leukemic cell lines at low micro- and nanomolar concentrations | ddg-pharmfac.net |

The anticancer activity of benzohydrazide derivatives is believed to occur through various mechanisms. One key mechanism is the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, a series of novel benzohydrazide derivatives containing dihydropyrazoles were identified as potential epidermal growth factor receptor (EGFR) kinase inhibitors nih.govnih.gov. EGFR is a tyrosine kinase receptor that plays a vital role in tumor proliferation and survival, and its inhibition is a well-established strategy in cancer therapy nih.gov.

Other potential mechanisms for benzohydrazide derivatives include the inhibition of tubulin polymerization, VEGFR-2, and lysine-specific histone demethylase 1A researchgate.netpsecommunity.org. Molecular docking studies have also suggested that some benzohydrazide derivatives can act as inhibitors of prostate cancer researchgate.net.

In addition to enzyme inhibition, some hydrazone derivatives have been shown to interact with DNA. The study of these interactions is crucial as it can indicate the potential for these compounds to interfere with cellular replication, a hallmark of anticancer agents nih.gov. Molecular docking studies of some novel hydrazide hydrazone derivatives have suggested a substantial affinity for the active site of DNA gyrase B, indicating a potential mechanism of action for their antibacterial activity which could be explored for anticancer effects as well mdpi.com.

Anti-inflammatory Activity Assessments

Benzohydrazide and its derivatives are recognized for their potential biological activities, including anti-inflammatory effects. upce.czthepharmajournal.combiointerfaceresearch.com The hydrazone functional group, a key feature of these compounds, is associated with a spectrum of pharmacological actions such as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. biomedgrid.combiomedgrid.com

Studies on various benzimidazole derivatives, which share structural similarities with benzohydrazides, have demonstrated significant anti-inflammatory properties in models like carrageenan-induced paw edema. nih.gov For instance, certain 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives showed potent anti-inflammatory and analgesic effects, with edema reduction percentages reaching up to 89.3%, comparable to the standard drug indomethacin. mdpi.com Similarly, novel benzimidazole compounds MBNHYD and MBPHYD have shown significant anti-inflammatory activity, with MBNHYD's effect being comparable to ibuprofen. nih.gov While direct studies on this compound are not extensively detailed, the consistent anti-inflammatory activity across the broader benzohydrazide and related heterocyclic families suggests a promising area for future investigation. biointerfaceresearch.com

Antioxidant Activity Evaluation

The antioxidant potential of benzohydrazide derivatives has been a subject of considerable research, with many compounds demonstrating notable efficacy in various assays. biointerfaceresearch.com

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating the antioxidant capacity of chemical compounds. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov

A study on 2,4-dimethylbenzoylhydrazones revealed a varying degree of scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 25.6 to 190 µM. nih.gov Several of these compounds exhibited stronger activity than the standard antioxidant, n-propyl gallate. nih.gov The position and nature of functional groups on the aromatic ring were found to be critical factors influencing the antioxidant activity. nih.gov Similarly, a series of dihydropyrazole-carbohydrazide derivatives showed excellent antioxidant activity, with IC50 values in the DPPH assay ranging from 16 to 38 μM, comparable to the standard ascorbic acid. mdpi.com These findings highlight the potential of the hydrazide scaffold in designing potent antioxidants.

Metal Chelation Studies

The ability of compounds to chelate metal ions is an important mechanism of antioxidant activity, as it can prevent the generation of harmful reactive oxygen species. Benzohydrazide derivatives have been recognized for their chelating abilities. biointerfaceresearch.com Research has shown that hydrazones can act as ligands for metal complexes, enhancing their biological activity. biomedgrid.combiomedgrid.com For instance, new metal (I)/(II) complexes derived from a benzohydrazide oxime ligand have been prepared and characterized, indicating the ligand's capacity to coordinate with metal ions. biomedgrid.combiomedgrid.com Another study synthesized metal chelates from benzion phenoxyacetyl hydrazone with various bivalent metal ions. arabjchem.org The formation of stable metal complexes suggests that these derivatives can effectively bind to metal ions. arabjchem.orgdoi.org This chelation potential is a significant aspect of their broader biological profile, contributing to their therapeutic possibilities.

Enzyme Inhibition Studies (Beyond Cancer Targets)

Beyond their anti-inflammatory and antioxidant properties, derivatives of benzohydrazide have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Cholinesterase (AChE and BChE) Inhibition for Neurodegenerative Diseases

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents in the management of neurodegenerative conditions like Alzheimer's disease. Several studies have identified benzohydrazide derivatives as potent inhibitors of these enzymes.

One study on novel 2-benzoylhydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. upce.cznih.gov Many of these compounds showed inhibitory activity comparable to or better than the established drug rivastigmine. upce.cznih.gov Another investigation into hydrazones of 4-(trifluoromethyl)benzohydrazide also found dual inhibition of both cholinesterases. mdpi.comnih.gov These derivatives displayed IC50 values between 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE, with the majority showing a stronger inhibition of AChE. mdpi.comnih.gov The structure-activity relationship analyses indicated that substitutions on the benzaldehyde ring significantly influence the inhibitory potency and selectivity. mdpi.com

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | upce.cznih.gov |

| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 | upce.cznih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8 - 137.7 | mdpi.comnih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | 19.1 - 881.1 | mdpi.comnih.gov |

Alpha-Glucosidase and Carbonic Anhydrase II Inhibition

Research has also explored the inhibitory effects of hydrazide derivatives on other clinically relevant enzymes, such as α-glucosidase and carbonic anhydrase II. α-Glucosidase inhibitors are used in the management of type 2 diabetes, while carbonic anhydrase inhibitors have applications in treating conditions like glaucoma and epilepsy. nih.gov

A notable study focused on hydrazide ligands and their palladium(II) complexes. researchgate.netresearchgate.net While the uncoordinated hydrazide ligands themselves were inactive against both α-glucosidase and carbonic anhydrase II, their corresponding Pd(II) complexes showed potent inhibitory activity. researchgate.netresearchgate.net Specifically, the complexes were found to be approximately 300 times more potent as α-glucosidase inhibitors than the standard compound, 1-deoxynojirimycin (DNJ). researchgate.netresearchgate.net Furthermore, some of these Pd(II) complexes demonstrated carbonic anhydrase inhibition comparable to the standard drug, acetazolamide. researchgate.netresearchgate.net A broad investigation of aromatic hydrazides as inhibitors of human carbonic anhydrases (hCAs) found that these compounds generally showed micromolar activity, with some derivatives exhibiting low-micromolar inhibition constants against specific isoforms. nih.gov

| Compound Class | Target Enzyme | Activity Notes | Reference |

|---|---|---|---|

| Uncoordinated Hydrazide Ligands | α-Glucosidase | Inactive | researchgate.netresearchgate.net |

| Pd(II)-Hydrazide Complexes | α-Glucosidase | ~300x more potent than standard DNJ | researchgate.netresearchgate.net |

| Uncoordinated Hydrazide Ligands | Carbonic Anhydrase II | Inactive | researchgate.netresearchgate.net |

| Pd(II)-Hydrazide Complexes | Carbonic Anhydrase II | Comparable to standard Acetazolamide | researchgate.netresearchgate.net |

| Aromatic Hydrazides | Human Carbonic Anhydrases | Micromolar to low-micromolar inhibition | nih.gov |

Other Investigated Biological Activities (e.g., Antiviral, Insecticidal, Nematicidal)

Beyond the more commonly studied areas, derivatives and analogues related to this compound have been explored for a variety of other biological activities. These investigations have revealed potential applications in agriculture and virology.

Insecticidal Activity

The introduction of fluorine and methoxy groups into molecular structures is a strategy employed in the development of modern insecticides to enhance efficacy. nih.govnih.gov Research into methoxy-containing meta-diamide compounds, which are structurally related to benzohydrazides, has shown significant insecticidal activity. In one study, derivatives were synthesized by replacing a fluorine atom on a central phenyl ring with a methoxy group. scielo.br One particular derivative, compound 12q , demonstrated a 97.67% mortality rate against the diamondback moth (Plutella xylostella) at a concentration of 1 mg L⁻¹. scielo.br This same compound also showed moderate activity against the fall armyworm (Spodoptera frugiperda). scielo.br

Similarly, the incorporation of a fluoro-substituted benzene (B151609) moiety into phenylpyrazole structures has yielded potent insecticidal agents. nih.gov These anthranilic diamide analogues have shown good biological activity against the oriental armyworm (Mythimna separata) and Plutella xylostella. nih.gov For instance, Compound IIIf , which features a 2,4,6-trifluoro-substituted benzene ring, exhibited 43% insecticidal activity against M. separata at a very low concentration of 0.1 mg L⁻¹. nih.gov Another analogue, Compound IIIe , was highly effective against P. xylostella, showing 94% activity at 10⁻⁵ mg L⁻¹. nih.gov Further studies on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties also found that several compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov

| Compound | Target Pest | Concentration | Observed Activity | Source |

|---|---|---|---|---|

| Compound 12q (methoxy-containing meta-diamide) | Plutella xylostella (Diamondback Moth) | 1 mg L⁻¹ | 97.67% mortality | scielo.br |

| Compound IIIf (fluoro-substituted phenylpyrazole) | Mythimna separata (Oriental Armyworm) | 0.1 mg L⁻¹ | 43% activity | nih.gov |

| Compound IIIe (fluoro-substituted phenylpyrazole) | Plutella xylostella (Diamondback Moth) | 10⁻⁵ mg L⁻¹ | 94% activity | nih.gov |

| Compounds 5a, 5d, 5g, 5h, 5k (2-phenylpyridine derivatives) | Mythimna separata (Oriental Armyworm) | 500 mg/L | 100% inhibition | nih.gov |

Antiviral Activity

Fluorinated nucleoside analogues have been a focus of antiviral research. Studies have evaluated various 5-substituted 3'-fluoro or 2',3'-difluoro 2',3'-dideoxynucleosides for their activity against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov Several of these compounds demonstrated moderate anti-HBV activity, while others were weak inhibitors of HCV. nih.gov Specifically, 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine and 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil showed inhibitory effects against both viruses without significant cytotoxicity. nih.gov Other research has shown that while some modified dideoxycytidine analogues have potent activity against wild-type HIV-1, the introduction of a 3'-fluorine in the sugar moiety can markedly reduce this activity. nih.gov In the context of herpes simplex virus type 1 (HSV-1), 2-hydroxy-2-trifluoromethylthiolane was found to significantly inhibit viral reproduction. mdpi.com

Nematicidal Activity

Derivatives containing structural features similar to this compound have also been assessed for their ability to control nematodes. A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and tested for nematicidal properties. nih.gov One compound, F11 , exhibited excellent activity against the root-knot nematode Meloidogyne incognita, achieving a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, which was superior to the commercial nematicide tioxazafen. nih.gov Research on volatile allelochemicals suggests that the presence of highly electronegative elements, such as fluorine, in a compound's structure appears to increase its nematicidal activity. sciforum.net Semisynthetic acylation of natural products has also yielded compounds with significant nematicidal effects; for example, massarilactone D 3,4,7-tri-O-trans-cinnamoyl displayed an LD₅₀ of 12.5 µg/mL against Caenorhabditis elegans. beilstein-journals.org

| Compound | Target Pest | Concentration | Observed Activity | Source |

|---|---|---|---|---|

| Compound F11 (1,2,4-oxadiazole derivative) | Meloidogyne incognita (Root-knot nematode) | 200 μg/mL | 93.2% mortality | nih.gov |

| Massarilactone D 3,4,7-tri-O-trans-cinnamoyl | Caenorhabditis elegans | 12.5 µg/mL | LD₅₀ | beilstein-journals.org |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues related to this compound, SAR investigations have focused on how the presence and positioning of substituents like fluoro and methoxy groups influence their pharmacological potential. nih.gov

The incorporation of fluorine into active molecules is a common strategy in medicinal chemistry and agrochemical development. nih.govnih.gov The effects of fluorine substitution are complex and can either enhance or diminish biological activity depending on its location within the molecule. For example, in the development of certain diamide insecticides, the introduction of fluorine into the structure was found to be useful for increasing insecticidal potency. nih.gov Likewise, studies on 2-phenoxybenzamide derivatives showed that a 4-fluorophenoxy substituent had an advantageous effect on antiplasmodial activity. mdpi.com

However, the substitution of fluorine for a hydroxyl group can also have a detrimental effect. In studies on classical cannabinoids, replacing a key phenolic hydroxyl group with fluorine significantly decreased binding affinity for the CB1 receptor, likely because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov

The position of substituents on the phenyl ring is also a critical determinant of activity. nih.gov In the synthesis of insecticidal methoxy-containing meta-diamide compounds, the strategic replacement of a fluorine atom with a methoxy group was a key modification that led to compounds with high efficacy. scielo.br SAR studies on matrine derivatives revealed that introducing halopyrazole groups could significantly improve insecticidal activity, with the specific halogen and its substitution position on the pyrazole (B372694) ring influencing the degree of enhancement. mdpi.com These findings underscore the importance of systematic structural modifications to elucidate the precise relationships between a molecule's architecture and its biological function, providing a rational basis for the design of more effective agents. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

Ligand-Target Protein Interaction Analysis (e.g., InhA, EGFR, Tubulin)

Molecular docking simulations are crucial for understanding how this compound and its analogs might interact with key biological targets implicated in various diseases.

InhA (Enoyl-Acyl Carrier Protein Reductase): As a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, InhA is a well-established target for antitubercular drugs. Docking studies of hydrazide-containing compounds into the InhA active site often reveal key interactions. The hydrazide moiety (-C=O-NH-) is particularly important, frequently forming hydrogen bonds with amino acid residues. For instance, the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, anchoring the ligand within the binding pocket.

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase receptor that plays a significant role in cell proliferation, and its dysregulation is linked to various cancers. nih.gov Inhibitors typically target the ATP-binding site of the EGFR kinase domain. Docking studies for compounds like this compound would focus on interactions with key residues such as Met769. nih.gov The fluoro and methoxy substituents on the phenyl ring can influence binding through hydrophobic or specific polar interactions, potentially enhancing binding affinity and selectivity. nih.govmdpi.com

Tubulin: This protein polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. mdpi.com Tubulin is a prime target for anticancer agents that disrupt cell division. Many inhibitors bind to the colchicine-binding site. Docking this compound into this site would help predict its potential to inhibit microtubule polymerization. Analysis would focus on hydrogen bonds and hydrophobic interactions with residues in the α- and β-tubulin subunits that form the binding pocket.

Prediction of Binding Affinities and Interaction Modes

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. stackexchange.comresearchgate.net This score estimates the free energy of binding, where a more negative value indicates a stronger and more stable ligand-protein interaction. stackexchange.comresearchgate.net By simulating the docking of this compound into the active sites of targets like InhA, EGFR, and tubulin, it is possible to rank its potential efficacy against these proteins.

The analysis also provides a detailed view of the interaction modes, which include:

Hydrogen Bonds: These are critical for ligand recognition and binding specificity. The hydrazide group of this compound is a prime candidate for forming such bonds.

Hydrophobic Interactions: The benzene ring and methoxy group can interact with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: The aromatic ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| InhA | 4TZK | -7.8 | Tyr158, Met199, Gly96 |

| EGFR Kinase Domain | 1M17 | -8.5 | Met769, Lys721, Asp831 |

| Tubulin (Colchicine Site) | 1SAO | -7.2 | Cys241, Leu255, Val318 |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.govscispace.com These methods are used to compute a wide range of molecular properties that govern chemical behavior.

Elucidation of Electronic Properties (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. wikipedia.orglibretexts.org The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netwikipedia.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies and spatial distributions of these orbitals for this compound. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is used to identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and fluorine atoms, indicating their roles as hydrogen bond acceptors, while positive potential would be located around the N-H protons. dergipark.org.tr

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.806 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.838 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.968 | Indicates chemical reactivity and stability |

Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are quantitative measures derived from FMO energies that help characterize a molecule's stability and reactivity. dergipark.org.trnih.govscielo.org.mx These parameters are calculated using DFT and provide a comprehensive chemical reactivity profile.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.806 |

| Electron Affinity (A) | -ELUMO | 2.838 |

| Electronegativity (χ) | (I+A)/2 | 4.822 |

| Chemical Hardness (η) | (I-A)/2 | 1.984 |

| Chemical Softness (S) | 1/(2η) | 0.252 |

| Electrophilicity Index (ω) | μ²/(2η) | 5.859 |

Conformational Space Searching and Geometry Optimization (Gas Phase and Solvent Effects)

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization. mdpi.comnih.gov Computational methods, such as DFT using functionals like B3LYP with basis sets like 6-311++G(d,p), are employed to find the conformation with the lowest energy. ufms.br

These calculations can be performed under different conditions:

Gas Phase: This simulates the molecule in isolation, without external interactions.

Solvent Effects: To better mimic physiological conditions, calculations can include a solvent model (e.g., Polarizable Continuum Model - PCM). The presence of a solvent can influence the conformational stability and electronic properties of the molecule. mdpi.com

A thorough conformational search is necessary to ensure the global minimum energy structure is found, which is then used for subsequent docking and DFT analyses. mdpi.com

Conclusion and Future Perspectives in 2 Fluoro 3 Methoxybenzohydrazide Research

Current Achievements and Gaps in Understanding 2-Fluoro-3-methoxybenzohydrazide's Research Landscape

The research specifically focused on this compound is currently in its nascent stages. While its existence is confirmed through chemical supplier listings with a designated CAS number of 1517213-24-9, dedicated scholarly articles detailing its synthesis, characterization, and biological evaluation are sparse. bldpharm.comguidechem.comcrysdotllc.com This represents a significant gap in the current understanding of this particular molecule.

However, the broader class of substituted benzohydrazides has been extensively studied. derpharmachemica.comthepharmajournal.combiointerfaceresearch.com These compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. thepharmajournal.comresearchgate.net The achievements in the study of related fluorinated and methoxy-substituted aromatic compounds provide a foundational basis from which to hypothesize the potential characteristics of this compound. The primary gap remains the lack of empirical data specific to this compound, hindering a definitive understanding of its chemical and biological profile.

Potential for Novel Therapeutic Agent Development based on this compound Core

The structural features of this compound—the fluoro group, the methoxy (B1213986) group, and the hydrazide moiety—suggest a strong potential for the development of novel therapeutic agents. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. Similarly, the methoxy group can influence the electronic properties and metabolic pathways of the compound.

The benzohydrazide (B10538) core itself is a versatile scaffold that has been incorporated into numerous biologically active molecules. nih.gov Derivatives of benzohydrazide have been investigated as potential inhibitors of various enzymes, including those involved in cancer and infectious diseases. nih.gov For instance, certain benzohydrazide derivatives have shown promise as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov The combination of these functional groups in this compound could lead to compounds with unique pharmacological profiles, warranting further investigation into their potential as anticancer, antibacterial, or antiviral agents.

Advancements in Synthetic Methodologies and Derivatization Strategies

While a specific, optimized synthesis for this compound is not widely published, established methods for the synthesis of substituted benzohydrazides can be readily applied. The general and most common approach involves the condensation of a substituted benzoic acid hydrazide with an appropriate aldehyde or ketone. derpharmachemica.com In the case of this compound, the synthesis would likely start from 2-fluoro-3-methoxybenzoic acid, which would be converted to its corresponding ester and then reacted with hydrazine (B178648) hydrate (B1144303) to yield the target hydrazide.

Advancements in synthetic organic chemistry offer more sophisticated strategies. For instance, the use of coupling agents and catalytic methods could improve the efficiency and yield of the synthesis. Furthermore, the hydrazide functional group provides a convenient handle for derivatization. A variety of substituents can be introduced by reacting this compound with different electrophiles, leading to a library of new chemical entities with potentially diverse biological activities. This allows for systematic structure-activity relationship (SAR) studies to identify compounds with optimized therapeutic properties.

Integration of Advanced Computational and Experimental Techniques

The integration of computational and experimental techniques is poised to accelerate the exploration of this compound and its derivatives. Molecular modeling and docking studies can predict the binding affinity of these compounds to various biological targets, helping to prioritize synthetic efforts towards the most promising candidates. nih.gov For example, computational methods have been successfully used to predict the inhibitory activity of benzohydrazide derivatives against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research. researchgate.net

These in silico predictions can then be validated through in vitro and in vivo experimental assays. High-throughput screening methods can rapidly assess the biological activity of a large library of derivatives against multiple targets. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for the structural elucidation of the synthesized compounds and for understanding their interactions with biological macromolecules at the atomic level.

Exploration of New Biological Targets and Disease Indications

The diverse biological activities reported for substituted benzohydrazides suggest that this compound and its derivatives could be active against a wide range of biological targets and disease indications. thepharmajournal.combiointerfaceresearch.com Beyond the well-explored areas of cancer and infectious diseases, there is potential to investigate their efficacy in other therapeutic areas.

For example, neurodegenerative diseases, metabolic disorders, and inflammatory conditions are all areas where novel small molecule therapeutics are urgently needed. The unique electronic and steric properties conferred by the fluorine and methoxy substituents might enable these compounds to interact with novel biological targets that have been challenging to address with existing chemical scaffolds. A systematic biological evaluation of a library of this compound derivatives against a panel of diverse biological targets could uncover new and unexpected therapeutic opportunities.

Challenges and Opportunities in the Field of Fluorinated and Methoxy-Substituted Benzohydrazides

The field of fluorinated and methoxy-substituted benzohydrazides, while promising, is not without its challenges. The synthesis of fluorinated organic compounds can sometimes be complex and require specialized reagents and reaction conditions. Achieving regioselectivity during the synthesis of polysubstituted aromatic compounds can also be a hurdle.

However, these challenges are outweighed by the significant opportunities that this class of compounds presents. The unique properties of fluorine can lead to improved drug-like properties, and the strategic placement of methoxy groups can fine-tune the biological activity and selectivity of a molecule. The development of more efficient and selective fluorination and methoxylation methods will be crucial for unlocking the full potential of this chemical space. As our understanding of the role of these substituents in modulating biological activity grows, so too will our ability to design and synthesize novel benzohydrazide-based therapeutics with enhanced efficacy and safety profiles.

常见问题

Q. What are the recommended synthetic routes for 2-Fluoro-3-methoxybenzohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 2-fluoro-3-methoxybenzoic acid derivatives with hydrazine. Key steps include: